molecular formula C11H18N4 B13252213 N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B13252213
M. Wt: 206.29 g/mol
InChI Key: MZBSGQLYDGNUNX-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . Its dihydrochloride salt form is available under CAS number 1305712-54-2 . This molecule features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a methyl group and a 6-methylpyrimidine ring at the nitrogen and carbon-4 positions, respectively . The piperidine and pyrimidine scaffolds are both privileged structures in medicinal chemistry, frequently employed in the design of bioactive molecules and kinase inhibitors . The primary research value of this compound lies in its role as a chemical building block or synthetic intermediate for the discovery and development of new therapeutic agents. The presence of the pyrimidine ring, a known pharmacophore, suggests potential for interaction with various enzyme targets . Specifically, structurally related compounds containing the 1-(6-methylpyrimidin-4-yl)piperidine moiety have been investigated as key intermediates in the synthesis of potent kinase inhibitors, such as CDK4/6 inhibitors used in oncology research . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15/h7-8,10,12H,3-6H2,1-2H3

InChI Key

MZBSGQLYDGNUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)NC

Origin of Product

United States

Preparation Methods

Route via Pyrimidine Derivative Functionalization and Piperidine Formation

One of the prominent approaches involves starting from commercially available pyrimidine derivatives and functionalizing them to introduce the methyl group at the 6-position, followed by coupling with a piperidine moiety.

Key steps include:

  • Preparation of 6-methylpyrimidine-4-amine derivatives:
    This can be achieved through nucleophilic substitution or amination reactions on precursors like 4-chloro-6-methylpyrimidine, employing ammonia or primary amines under reflux conditions.

  • Introduction of the N-methyl group on piperidine:
    The piperidine ring, typically bearing a free amino group at the 4-position, can be methylated using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO4) under basic conditions, leading to N-methylation.

  • Coupling of the pyrimidine and piperidine units:
    This is often achieved via nucleophilic aromatic substitution (SNAr) reactions, where the amino group at the 4-position of pyrimidine reacts with the nucleophilic nitrogen of the piperidine, facilitated by suitable bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Example of a typical reaction scheme:

4-Chloro-6-methylpyrimidine + Piperidine → 4-(Piperidin-4-yl)-6-methylpyrimidine
N-methylation of piperidine → N-methylpiperidine
Coupling reaction → N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

One-Pot Curtius Rearrangement and Carbamate Formation

According to patent WO2021074138A1, an efficient one-pot synthesis involves the Curtius rearrangement of suitable acyl azides derived from methyl 3-amino-4-methylbenzoate. This method, although more complex, allows for the formation of carbamate intermediates that can be hydrolyzed to yield the desired amine.

Process overview:

  • Conversion of methyl 3-amino-4-methylbenzoate to an acyl azide.
  • Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene or t-butanol.
  • Deprotection and hydrolysis steps to obtain the free amine.
  • Subsequent functionalization with pyrimidine derivatives and piperidine ring formation.

This approach emphasizes yield improvement and product purity, with yields around 60% for the amine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, DMF, or Toluene Polar aprotic solvents favor SNAr and coupling reactions
Temperature 80–120°C Elevated temperatures facilitate nucleophilic aromatic substitution
Reagents Methyl iodide (MeI), K2CO3, Pd catalysts For methylation and coupling steps
Reaction Time 12–24 hours Ensures complete conversion

Data Tables and Yields

Step Reaction Type Reagents Yield (%) Remarks
Pyrimidine amination Nucleophilic substitution 4-Chloro-6-methylpyrimidine + NH3 70–85 Efficient with excess ammonia
N-methylation of piperidine Alkylation Piperidine + MeI 75–90 Conducted in acetonitrile with K2CO3
Coupling of pyrimidine and piperidine SNAr reaction Pyrimidine derivative + N-methylpiperidine 60–80 Elevated temperature improves yield

Advanced Synthetic Strategies

Organometallic Catalysis

Some literature suggests employing palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to couple pyrimidine derivatives with N-methylpiperidine precursors, enabling regioselective formation of the target compound with high stereocontrol.

Summary of Key Findings

Aspect Details References
Starting materials 4-Chloro-6-methylpyrimidine, piperidine Patent WO2021074138A1
Main reactions Nucleophilic aromatic substitution, methylation, coupling Literature review, patent data
Typical yields 60–90% depending on step Patent and academic sources
Reaction conditions Elevated temperature (80–120°C), polar aprotic solvents Literature and patent protocols

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-Based Piperidine Derivatives

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (CAS 1904394-95-1)
  • Structure: Contains a pyrimidine core with an allyl group and 4-aminopiperidin-1-yl substituent.
  • Applications : Used as a building block in pharmaceutical research, leveraging its pyrimidine scaffold for drug candidate synthesis .
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
  • Structure : Features a nitro and chloro-substituted pyrimidine ring with a phenyl group.
  • Properties: Electron-withdrawing substituents (NO₂, Cl) increase reactivity, contrasting with the electron-donating methyl group in the target compound .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Piperidine linked to a methylpyrimidine at the 6-position.

Table 1: Pyrimidine-Based Analogues

Compound Name Substituents on Pyrimidine Piperidine Substituents Key Features
Target Compound 6-Methyl N-Methyl Simple methyl substitution
N-Allyl-6-(4-aminopiperidin-1-yl) 6-(4-Aminopiperidin-1-yl) Allyl Versatile for drug synthesis
6-Chloro-N-methyl-5-nitro 6-Cl, 5-NO₂ N-Methyl, N-Phenyl High reactivity

Heterocyclic Piperidine Derivatives Beyond Pyrimidine

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)
  • Structure : Piperidine linked to a phenethyl group with an n-octyl chain.
  • Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .
  • Comparison : The hydrophobic octylphenyl chain enhances membrane permeability, whereas the target’s pyrimidine ring may favor π-π interactions.
N-Methyl-1-(2-(pyridin-4-yl)ethyl)piperidin-4-amine (CID 47002838)
  • Structure : Pyridine connected via an ethyl linker to piperidine.
  • Properties : The pyridine’s basic nitrogen and ethyl spacer alter bioavailability compared to the target’s direct pyrimidine attachment .
N-Methyl-N-(1-(quinazolin-4-yl)piperidin-4-yl)acrylamide
  • Structure : Quinazoline core with an acrylamide group.
  • Synthesis : Highlights the use of piperidin-4-amine intermediates in complex heterocycle synthesis .

Table 2: Heterocyclic Analogues

Compound Name Heterocycle Functional Groups Biological Activity
Target Compound Pyrimidine Methyl Unknown
RB-005 Benzene Octylphenethyl SphK1 inhibition (IC₅₀ 3.6 µM)
CID 47002838 Pyridine Ethyl linker Structural diversity
Quinazoline derivative Quinazoline Acrylamide Intermediate for drug design

Substituent-Driven Activity Variations

  • Electron-Donating vs.
  • Bulkiness : Bulky substituents (e.g., RB-005’s octylphenethyl) enhance selectivity for hydrophobic binding pockets, whereas smaller groups (e.g., methyl) improve solubility .

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